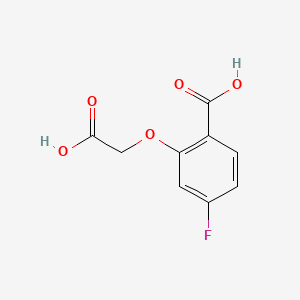

2-(Carboxymethoxy)-4-fluorobenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

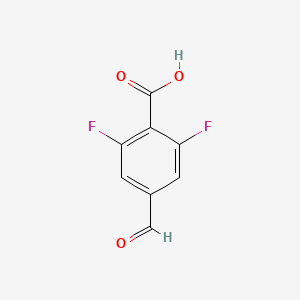

2-(Carboxymethoxy)-4-fluorobenzoic Acid is a chemical compound with the linear formula C9H8O5 . Its CAS Number is 635-53-0 and its molecular weight is 196.161 .

Chemical Reactions Analysis

While specific chemical reactions involving 2-(Carboxymethoxy)-4-fluorobenzoic Acid are not available, carboxylic acids in general can undergo a variety of reactions. They can react with metals to produce hydrogen gas and a salt . They can also be converted into esters, acid chlorides, and anhydrides .Aplicaciones Científicas De Investigación

18F-labeled Carboxylic Acids for Imaging

A study explored the use of 18F-labeled carboxylic acids, including 4-(18F)fluorobenzoic acid (18F-FBA), as potential probes for differentiating tumors from inflammation in mice models. The research found that 18F-FBA demonstrated promising properties for tumor imaging with high contrast between tumor and inflammation, indicating its potential as a PET probe for distinguishing tumors from inflammation. However, further modification of the 18F-FBA structure was suggested to improve its pharmacokinetics (Wang et al., 2016).

Brain Uptake of Acid Metabolites

Another study investigated the brain uptake of [18F]fluorobenzoic acid and [18F]fluorocyclohexanecarboxylic acid, metabolites of 5-HT1A ligands, using dynamic PET studies in rhesus monkeys. The results provided insights into the penetration of these acids into the brain, which could be useful for correcting tissue time-activity data and improving the accuracy of PET imaging (Carson et al., 2003).

Cancer Research and Treatment

PARP1 Expression in Glioblastoma Models

Research introduced [18F]PARPi as an imaging agent for PARP1 expression, which is essential in DNA repair processes. The study used a 2H-phthalazin-1-one scaffold conjugated to 4-[18F]fluorobenzoic acid and demonstrated that [18F]PARPi could selectively accumulate in orthotopic brain tumor tissue, offering new opportunities for non-invasive imaging of tumor growth and monitoring interventions (Carney et al., 2016).

Imaging of Prostate Cancer

A study synthesized and evaluated 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, as a potential imaging agent for prostate-specific membrane antigen (PSMA). This agent demonstrated high precision and good signal/noise ratios in imaging PSMA-expressing tissues, suggesting its viability as a new positron-emitting imaging agent for PSMA-expressing tissues (Chen et al., 2011).

Safety and Hazards

Mecanismo De Acción

- The primary target of 2-(Carboxymethoxy)-4-fluorobenzoic Acid is tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . PTPN1 is an enzyme involved in cellular signaling pathways, particularly in the regulation of protein phosphorylation and dephosphorylation. It catalyzes the removal of phosphate groups from tyrosine residues in proteins .

Target of Action

Propiedades

IUPAC Name |

2-(carboxymethoxy)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO5/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFRPPABXMLDLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268299 |

Source

|

| Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethoxy)-4-fluorobenzoic Acid | |

CAS RN |

1272756-12-3 |

Source

|

| Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)